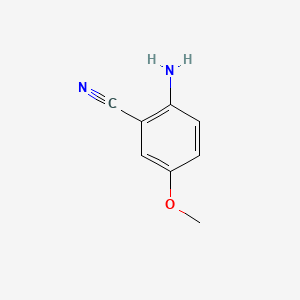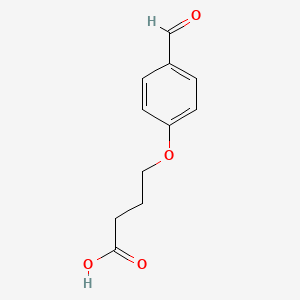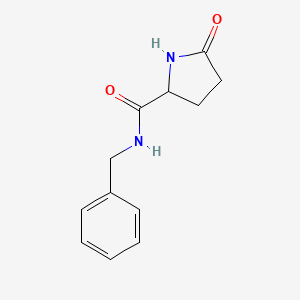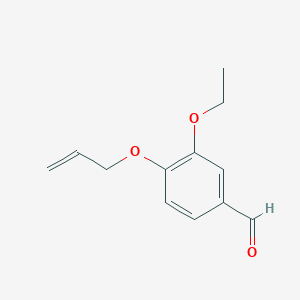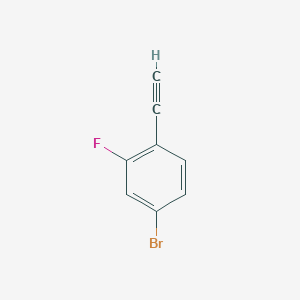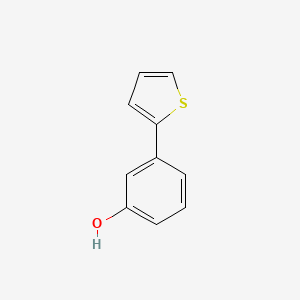
3-(Thiophen-2-YL)phenol
描述
3-(Thiophen-2-YL)phenol is an organic compound that features a thiophene ring attached to a phenol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .
作用机制
Target of Action
Thiophene-based compounds, which include 3-thiophen-2-ylphenol, are known to have a variety of biological effects . They have been studied for their potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which are key enzymes in the inflammatory response . The interaction of these compounds with their targets can result in changes in cellular processes, potentially leading to various biological effects .
Biochemical Pathways
Thiophene-based compounds are known to influence and alter the initiation, promotion, and progression of various biological processes
Pharmacokinetics
Polyphenols, a class of compounds that may include 3-thiophen-2-ylphenol, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the polyphenols and thus their pharmacological action .
Result of Action
Thiophene-based compounds are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact effects of 3-Thiophen-2-ylphenol at the molecular and cellular level would require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 3-Thiophen-2-ylphenol. Factors such as diet, lifestyle, and exposure to other chemicals can affect how the body metabolizes these compounds and thus their bioavailability and efficacy . Additionally, environmental factors can also influence the epigenetic marks on DNA, which can in turn affect gene expression and the body’s response to compounds like 3-Thiophen-2-ylphenol .
生化分析
Biochemical Properties
3-Thiophen-2-ylphenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and concentration of 3-Thiophen-2-ylphenol. Additionally, it can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3-Thiophen-2-ylphenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Thiophen-2-ylphenol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 3-Thiophen-2-ylphenol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, 3-Thiophen-2-ylphenol can activate transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Thiophen-2-ylphenol can change over time in laboratory settings. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to 3-Thiophen-2-ylphenol in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Thiophen-2-ylphenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
3-Thiophen-2-ylphenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is also crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, 3-Thiophen-2-ylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 3-Thiophen-2-ylphenol can influence its overall activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of 3-Thiophen-2-ylphenol is essential for its activity and function. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules . Additionally, it may be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-YL)phenol typically involves the formation of the thiophene ring followed by its attachment to a phenol group. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of thiophene rings with high specificity .
化学反应分析
Types of Reactions: 3-(Thiophen-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Thiophene rings can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with different substituents
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used
科学研究应用
3-(Thiophen-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
相似化合物的比较
3-(Thiophen-2-YL)phenol can be compared with other thiophene derivatives:
属性
IUPAC Name |
3-thiophen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRLPFAEBJQNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393696 | |
| Record name | 3-thiophen-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-66-6 | |
| Record name | 3-thiophen-2-ylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


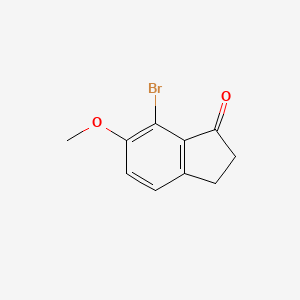

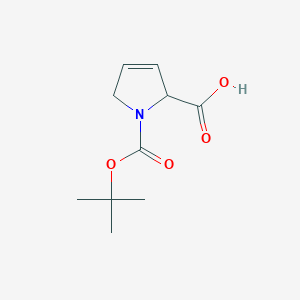
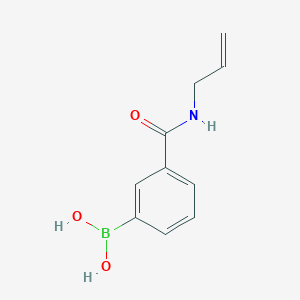
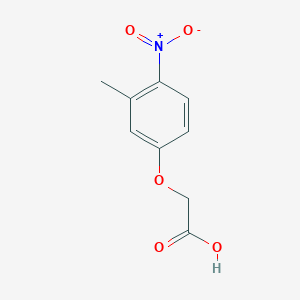
![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

